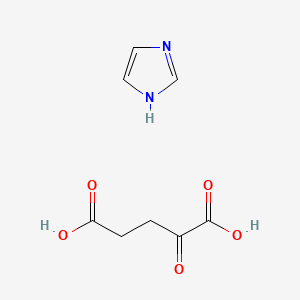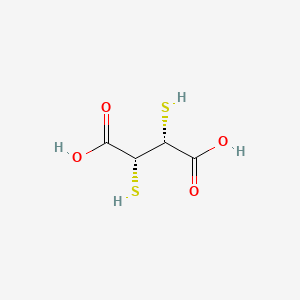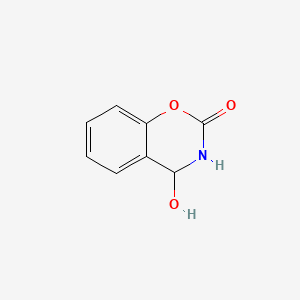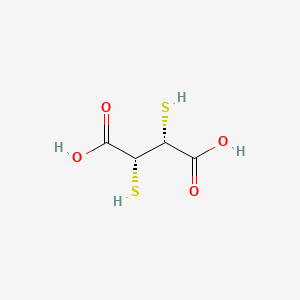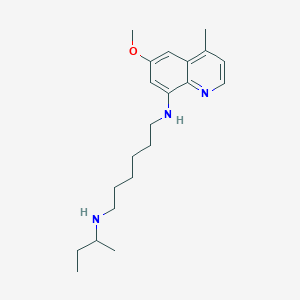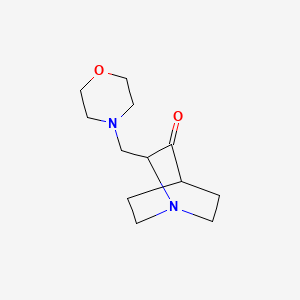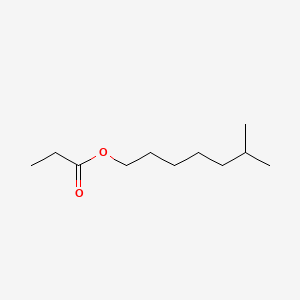
Propanoic acid, isooctyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Propanoic acid, isooctyl ester, also known as isooctyl propanoate, is an ester formed from propanoic acid and isooctyl alcohol. Esters are organic compounds derived from carboxylic acids and alcohols. They are known for their pleasant odors and are often used in fragrances and flavorings. This compound, is a colorless liquid with a fruity odor and is used in various industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Propanoic acid, isooctyl ester, can be synthesized through the esterification of propanoic acid with isooctyl alcohol. This reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the reaction. The general reaction is as follows:
Propanoic acid+Isooctyl alcoholH2SO4Propanoic acid, isooctyl ester+Water
Industrial Production Methods
In industrial settings, the esterification process is often carried out in a continuous flow reactor to increase efficiency and yield. The reaction mixture is heated to a specific temperature, and the water produced is continuously removed to drive the reaction to completion. The product is then purified through distillation.
Análisis De Reacciones Químicas
Types of Reactions
Propanoic acid, isooctyl ester, undergoes several types of chemical reactions, including hydrolysis, transesterification, and reduction.
Hydrolysis: In the presence of an acid or base, this compound, can be hydrolyzed back to propanoic acid and isooctyl alcohol.
Transesterification: This reaction involves the exchange of the ester group with another alcohol, producing a different ester.
Reduction: Esters can be reduced to alcohols using reducing agents such as lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, water.
Transesterification: Alcohol, acid or base catalyst.
Reduction: Lithium aluminum hydride (LiAlH4).
Major Products Formed
Hydrolysis: Propanoic acid and isooctyl alcohol.
Transesterification: A different ester and alcohol.
Reduction: Isooctyl alcohol.
Aplicaciones Científicas De Investigación
Propanoic acid, isooctyl ester, has various applications in scientific research and industry:
Chemistry: Used as a solvent and reagent in organic synthesis.
Biology: Employed in the study of esterases, enzymes that hydrolyze esters.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable esters with active pharmaceutical ingredients.
Industry: Utilized in the production of fragrances, flavorings, and plasticizers.
Mecanismo De Acción
The mechanism of action of propanoic acid, isooctyl ester, involves its hydrolysis by esterases in biological systems. The ester bond is cleaved, releasing propanoic acid and isooctyl alcohol. These products can then participate in various metabolic pathways. The ester itself can act as a hydrophobic molecule, influencing the solubility and bioavailability of compounds in drug formulations.
Comparación Con Compuestos Similares
Propanoic acid, isooctyl ester, can be compared with other esters such as:
Propanoic acid, octyl ester: Similar in structure but with a different alcohol component.
Ethyl propanoate: Formed from propanoic acid and ethanol, used in flavorings.
Methyl propanoate: Formed from propanoic acid and methanol, used in organic synthesis.
Uniqueness
This compound, is unique due to its specific combination of propanoic acid and isooctyl alcohol, which imparts distinct physical and chemical properties. Its hydrophobic nature and stability make it suitable for various industrial applications.
Propiedades
Número CAS |
9036-63-9 |
|---|---|
Fórmula molecular |
C11H22O2 |
Peso molecular |
186.29 g/mol |
Nombre IUPAC |
6-methylheptyl propanoate |
InChI |
InChI=1S/C11H22O2/c1-4-11(12)13-9-7-5-6-8-10(2)3/h10H,4-9H2,1-3H3 |
Clave InChI |
AIAMDEVDYXNNEU-UHFFFAOYSA-N |
SMILES canónico |
CCC(=O)OCCCCCC(C)C |
Números CAS relacionados |
9036-63-9 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



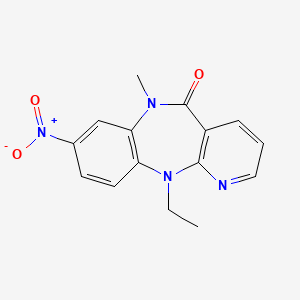

![[1-[[3-(1,3-benzodioxol-5-ylmethyl)imidazol-4-yl]methyl]-4-naphthalen-1-ylpyrrol-3-yl]-(4-methylpiperazin-1-yl)methanone;hydrochloride](/img/structure/B12800260.png)

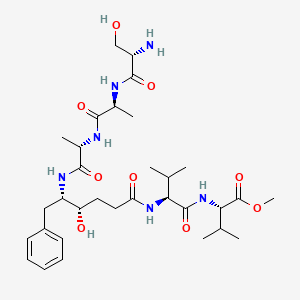
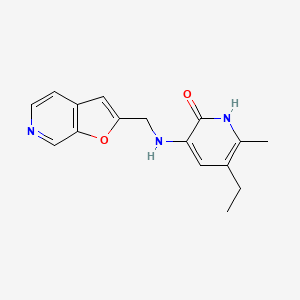
![2-(4-Methylpiperazin-1-yl)[1,3]thiazolo[5,4-b]pyridine](/img/structure/B12800274.png)
